molecular formula C11H15ClINO B1452357 3-(4-Iodophenoxy)piperidine hydrochloride CAS No. 1220018-86-9

3-(4-Iodophenoxy)piperidine hydrochloride

Cat. No.: B1452357
CAS No.: 1220018-86-9
M. Wt: 339.6 g/mol
InChI Key: CIQFWUIDZHNTAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . A common method for the synthesis of 4-piperidones involves the conjugate reduction of dihydropyridones using zinc/acetic acid . This provides a simple, inexpensive, and mild reduction method .


Molecular Structure Analysis

The molecular formula of “3-(4-Iodophenoxy)piperidine hydrochloride” is C₁₁H₁₅ClINO . It has a molecular weight of 324.60 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • Research on synthetic methodologies has led to the development of compounds with piperidine structures as potential dual antihypertensive agents. These studies focus on the synthesis of piperidine derivatives, examining their physicochemical and pharmacological properties for application in drug development (Marvanová et al., 2016).

Biological Evaluation

  • Bioactivity studies on halogen-bearing phenolic chalcones and their corresponding bis Mannich bases have evaluated their cytotoxic and carbonic anhydrase enzyme inhibitory effects. Compounds synthesized with piperidine showed potential as lead molecules for anticancer drug development (Yamali et al., 2016).

Pharmacological Effects

  • Pharmacological properties of paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, have been comprehensively reviewed. This includes discussions on its spectroscopic data, stability, and methods of preparation, highlighting the broad utility of piperidine derivatives in medicinal chemistry (Germann et al., 2013).

Biochemical Analysis

Biochemical Properties

3-(4-Iodophenoxy)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways they regulate .

Additionally, this compound has been shown to interact with certain receptors in the central nervous system, potentially modulating neurotransmitter release and signal transduction pathways. These interactions can influence various physiological processes and have implications for the development of therapeutic agents .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. In neuronal cells, it can modulate neurotransmitter release by interacting with specific receptors and ion channels. This modulation can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism .

In non-neuronal cells, this compound has been observed to influence cell proliferation and apoptosis. It can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, including enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function .

For example, when this compound binds to cytochrome P450 enzymes, it can inhibit their activity, reducing the metabolism of certain drugs and endogenous compounds. This inhibition can lead to increased levels of these compounds in the body, potentially enhancing their therapeutic effects or causing adverse reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat .

Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function. For instance, prolonged exposure can lead to changes in gene expression and alterations in cellular metabolism, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter release and improving cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity .

Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. This information is crucial for determining the appropriate dosage for therapeutic applications and minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites .

These metabolic pathways can affect the compound’s bioavailability and overall pharmacokinetics. Understanding these pathways is essential for optimizing its use in therapeutic applications and predicting potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues .

For example, in the central nervous system, this compound can cross the blood-brain barrier and accumulate in neuronal tissues. This distribution pattern is important for its potential use in treating neurological disorders .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

For instance, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. This localization is crucial for understanding its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-(4-iodophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQFWUIDZHNTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.